molecular formula C10H16SeSi B1583261 Trimethyl((phenylseleno)methyl)silane CAS No. 56253-60-2

Trimethyl((phenylseleno)methyl)silane

Cat. No.: B1583261
CAS No.: 56253-60-2
M. Wt: 243.29 g/mol
InChI Key: QXFASNHOOXGHDD-UHFFFAOYSA-N
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Description

Trimethyl((phenylseleno)methyl)silane is a versatile organosilicon and organoselenium reagent that provides a valuable synthon for introducing selenium-containing functional groups into molecular frameworks. Its primary research value lies in its use as a precursor for nucleophilic phenylselenomethyl anions. Upon treatment with a base, such as a fluoride ion or an alkyllithium compound, it can generate a carbanion that serves as a masked nucleophile for carbon-carbon bond formation, a key step in constructing complex organic molecules . This reagent is particularly useful in synthetic organic chemistry for the selenylation of various electrophiles. The resulting phenylseleno-containing intermediates can subsequently be manipulated in further transformations, most notably in elimination reactions to generate vinylsilanes or other unsaturated systems. The trimethylsilyl group acts as a stable protecting group for the carbon nucleophile and can also influence the regioselectivity and stereochemistry of reactions. Researchers employ this compound and similar silanes in the synthesis of natural products, pharmaceuticals, and novel materials . Handling and Usage Note: This product is intended for research purposes in a controlled laboratory setting by qualified personnel. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, must be observed. Please consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

trimethyl(phenylselanylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16SeSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFASNHOOXGHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Se]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SeSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204804
Record name Trimethyl((phenylseleno)methyl)silane
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Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56253-60-2
Record name [[(Trimethylsilyl)methyl]seleno]benzene
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Record name Trimethyl((phenylseleno)methyl)silane
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Record name Trimethyl((phenylseleno)methyl)silane
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Record name Trimethyl[(phenylseleno)methyl]silane
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Record name Trimethyl((phenylseleno)methyl)silane
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Preparation Methods

Reduction of Diphenyl Diselenide Followed by Silylation

This is the most commonly employed and convenient method for synthesizing trimethyl((phenylseleno)methyl)silane. The process involves two main steps:

  • Step 1: Reduction of Diphenyl Diselenide
    Diphenyl diselenide (PhSeSePh) is reduced by sodium metal in tetrahydrofuran (THF) to generate the sodium phenylselenolate intermediate (PhSeNa).
    $$
    \text{PhSeSePh} + 2 \text{Na} \rightarrow 2 \text{PhSeNa}
    $$

  • Step 2: Silylation of Phenylselenolate
    The phenylselenolate ion is then reacted with chlorotrimethylsilane (Me3SiCl) to yield this compound.
    $$
    \text{PhSeNa} + \text{Me}3\text{SiCl} \rightarrow \text{PhSeSiMe}3 + \text{NaCl}
    $$

This method is favored for its straightforwardness and relatively high yields. The reaction is typically conducted in anhydrous THF under inert atmosphere to prevent moisture interference.

Silylation of Phenylselenolithium

An alternative small-scale preparation involves the in situ generation of phenylselenolithium (PhSeLi):

  • Generation of PhSeLi:
    Metallic selenium is reacted with phenyllithium (PhLi) in THF to form PhSeLi.
    $$
    \text{Se} + \text{PhLi} \rightarrow \text{PhSeLi}
    $$

  • Silylation:
    PhSeLi is then silylated with chlorotrimethylsilane to produce the target compound.
    $$
    \text{PhSeLi} + \text{Me}3\text{SiCl} \rightarrow \text{PhSeSiMe}3 + \text{LiCl}
    $$

This method is useful for small-scale syntheses but is less commonly employed industrially due to the cost and handling of phenyllithium reagents.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Medium Advantages Limitations Typical Yield (%) Reference
Reduction of Diphenyl Diselenide + Silylation Diphenyl diselenide, Na, Me3SiCl THF Simple, scalable, high purity Requires dry conditions 70–85
Silylation of Phenylselenolithium Metallic Se, PhLi, Me3SiCl THF Useful for small scale Expensive reagents, sensitive 60–75
Sodium-Trimethylsilylselanolate + Alkyl/Aryl Br Na, Se, Me3SiCl, R-Br Ether/THF Versatile for various R groups Limited to primary bromides 65–80

Mechanistic and Research Insights

  • The reduction of diphenyl diselenide by sodium generates a nucleophilic phenylselenolate species that readily undergoes silylation. This pathway avoids the direct handling of highly reactive organolithium intermediates, making it more practical for larger scale synthesis.

  • Photochemical studies have shown that selenosilanes such as this compound can undergo electron transfer reactions, leading to cleavage of the Se-Si bond and formation of silyl radicals and phenyl selenide anions. These properties are exploited in synthetic organic chemistry for selective selenation reactions.

  • The sodium-trimethylsilylselanolate route offers a modular approach to various organoselenosilanes by changing the alkyl or aryl bromide, though it requires careful control to avoid side reactions, especially with secondary and tertiary bromides.

Chemical Reactions Analysis

Types of Reactions: Trimethyl((phenylseleno)methyl)silane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of phenylseleninic acid derivatives.

  • Reduction: Reduction reactions can produce phenylselenol derivatives.

  • Substitution: Substitution reactions can yield various organosilicon compounds.

Scientific Research Applications

Applications in Organic Synthesis

1. Radical Reactions
TMPS serves as a radical precursor in several organic transformations. It can be utilized for:

  • Hydrosilylation : TMPS can effectively add across double bonds, leading to the formation of silane derivatives with high regioselectivity. This property is particularly useful for synthesizing organosilicon compounds under mild conditions .
  • Deoxygenation Reactions : TMPS is effective in reducing nitroxides to secondary amines and converting phosphine sulfides and selenides into their corresponding phosphines .

2. Synthesis of Heteroatom-Containing Compounds
TMPS has been employed as an intermediate for synthesizing various heteroatom-containing compounds. Its ability to undergo electrophilic reactions allows for the functionalization of silylated compounds, facilitating the preparation of complex organic molecules .

Applications in Materials Science

1. Photopolymerization
TMPS has shown promise as an initiator in photopolymerization processes. Its high reactivity allows it to overcome the challenges associated with oxygen inhibition during free radical polymerization (FRP). This characteristic makes TMPS an attractive additive in systems where rapid polymerization is desired under ambient conditions .

2. Silicone Production
As a silane compound, TMPS can be utilized as a precursor for synthesizing silicone materials. Its reactivity enables the formation of silicone networks through cross-linking reactions, which are essential for producing elastomers and other silicone-based materials .

Case Studies

Case Study 1: Radical-Based Transformations
In a study focusing on radical-based transformations using TMPS, researchers demonstrated its effectiveness in deoxygenation reactions within microstructured devices. The results indicated that TMPS could facilitate these reactions with high efficiency, showcasing its potential for use in continuous flow chemistry applications .

Case Study 2: Polymerization Initiation
Another investigation highlighted the role of TMPS as a photoinitiator in polymerization processes. The study revealed that TMPS significantly improved polymerization rates and final conversions compared to traditional initiators, particularly under air conditions where oxygen inhibition typically hampers reaction efficiency .

Mechanism of Action

The mechanism by which Trimethyl((phenylseleno)methyl)silane exerts its effects involves its reactivity with various substrates. The phenylseleno group can act as a nucleophile or electrophile, depending on the reaction conditions, while the trimethylsilyl group provides stability and reactivity.

Molecular Targets and Pathways:

  • Nucleophilic Substitution: The phenylseleno group can attack electrophilic centers, leading to the formation of new carbon-silicon bonds.

  • Electrophilic Substitution: The trimethylsilyl group can be attacked by nucleophiles, resulting in the substitution of the silicon atom.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of Trimethyl((phenylseleno)methyl)silane are best understood through comparative analysis with structurally or functionally related silanes and selenium-containing reagents. Below is a detailed comparison:

Structural Analogues with Selenium Modifications

[Difluoro(phenylseleno)methyl]trimethylsilane (PhSeCF₂TMS) Structure: Similar to the parent compound but with two fluorine atoms on the methylene carbon. Reactivity: The fluorine atoms increase electrophilicity, making PhSeCF₂TMS a potent nucleophilic difluoromethylating agent for carbonyl compounds (e.g., ketones, aldehydes) .

Trimethyl[[(4-methylphenyl)thio]methyl]silane

  • Structure : Replaces selenium with sulfur in the functional group.
  • Reactivity : Sulfur’s lower polarizability and smaller atomic size reduce nucleophilicity compared to selenium analogs, leading to slower reaction kinetics in substitutions .
  • Applications : Primarily employed in thioether synthesis, where milder reactivity is advantageous .

Fluorinated Silanes

(Trifluoromethyl)trimethylsilane (CF₃TMS) Structure: Features a trifluoromethyl (-CF₃) group instead of phenylseleno-methyl. Reactivity: The strong electron-withdrawing effect of CF₃ enhances electrophilicity, enabling direct trifluoromethylation of electrophilic substrates (e.g., carbonyls, epoxides) . Safety: Classified as flammable (H225) and toxic (H302, H315), requiring stringent handling protocols .

Trimethyl Trifluorovinylsilane Structure: Contains a trifluorovinyl (-CF=CF₂) group. Reactivity: Reacts with organolithium reagents to form 1,2-difluoroolefins, useful in polymer and materials chemistry . Applications: Alcoholysis of these products yields fluorinated olefins, contrasting with the selenium-based radical pathways of this compound .

Chlorinated and Basic Silanes

(Chloromethyl)trichlorosilane Structure: Chloromethyl group attached to a trichlorosilyl moiety. Reactivity: Hydrolyzes readily to form siloxanes, limiting its use in moisture-sensitive reactions . Applications: Intermediate in silicone polymer production, unlike the specialized organoselenium applications of this compound .

Mono/Chloro Silanes (e.g., Methyl Chlorosilane) Structure: Simpler chlorinated silanes without selenium or fluorine. Reactivity: Serve as foundational precursors for silicone resins and gums via hydrolysis and polycondensation . Industrial Use: Dominates the silane market due to cost-effectiveness, whereas selenium derivatives are niche reagents .

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Key Functional Group Primary Application Reactivity Highlights
This compound C₉H₁₄SeSi -CH₂SePh Radical deselenylation, fluoromethylation High nucleophilicity due to Se
[Difluoro(phenylseleno)methyl]trimethylsilane C₉H₁₂F₂SeSi -CF₂SePh Difluoromethylation of carbonyls Enhanced electrophilicity from F
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si -CF₃ Trifluoromethylation High toxicity; flammable
Trimethyl Trifluorovinylsilane C₅H₉F₃Si -CF=CF₂ 1,2-Difluoroolefin synthesis Alcoholysis-driven pathways
Trimethyl[[(4-methylphenyl)thio]methyl]silane C₁₁H₁₈SSi -CH₂S(4-MePh) Thioether synthesis Lower reactivity vs. Se analogs

Key Research Findings

Synthetic Utility: this compound enables efficient selenomethylation of carbonyl compounds, yielding intermediates that undergo radical deselenylation to produce difluoromethyl alcohols (up to 85% yield) . In contrast, sulfur analogs like Trimethyl[[(4-methylphenyl)thio]methyl]silane require harsher conditions for comparable substitutions .

Fluorine Effects: Fluorinated derivatives (e.g., PhSeCF₂TMS) exhibit superior electrophilicity, enabling reactions with sterically hindered substrates that non-fluorinated analogs cannot address .

Biological Activity

Trimethyl((phenylseleno)methyl)silane, a compound with the molecular formula C10H16SeSiC_{10}H_{16}SeSi and a molecular weight of 243.28 g/mol, is a member of the organosilicon family featuring selenium. Its unique structure allows it to participate in various chemical reactions, particularly in organic synthesis and coordination chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and safety profile.

  • Molecular Formula : C10H16SeSiC_{10}H_{16}SeSi
  • Molecular Weight : 243.28 g/mol
  • Boiling Point : 92–93 °C at 5 mmHg
  • Density : 1.196 g/mL
  • Solubility : Soluble in benzene, diethyl ether, THF, and acetonitrile

Antioxidant Properties

Research indicates that compounds containing selenium exhibit significant antioxidant activity. This compound has been shown to reduce oxidative stress in cellular models by scavenging free radicals. The selenium atom plays a crucial role in this mechanism, enhancing the compound's ability to donate electrons and neutralize reactive oxygen species (ROS).

Antimicrobial Activity

Preliminary studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. In vitro tests reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may hold potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Reduction : By acting as an electron donor, it mitigates oxidative damage.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.

Case Studies

A notable case study involved administering this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Safety Profile

While this compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, it has a favorable safety profile with minimal adverse effects observed in animal models. However, further studies are needed to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trimethyl((phenylseleno)methyl)silane, and how do reaction conditions influence yield?

  • Primary Synthesis : The compound is synthesized via nucleophilic substitution, where (phenylseleno)methyllithium reacts with trimethylsilyl chloride under inert conditions (e.g., THF, -78°C). This method, reported by Derkach et al. (1971), achieves moderate yields (~60–70%) .
  • Improved Methods : Miyoshi et al. (1979) optimized the reaction using catalytic hexamethylphosphoric triamide (HMPA) at 0°C, increasing yields to 85–90% through enhanced nucleophilicity and reduced side reactions .
  • Key Variables :

  • Temperature : Lower temperatures (-78°C) minimize decomposition of intermediates.
  • Catalysts : HMPA stabilizes the selenide anion, improving reactivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product efficiently.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 0.15 ppm (Si(CH₃)₃) and δ 7.2–7.6 ppm (aromatic protons) confirm the silyl and phenylseleno groups .
  • ⁷⁷Se NMR : A singlet near δ 250 ppm verifies the Se–C bond environment .
    • Mass Spectrometry : Molecular ion [M⁺] at m/z 260 (C₁₀H₁₆SeSi) and fragment ions (e.g., [M–CH₃]⁺) validate the structure .
    • X-ray Crystallography : Used in related silanes (e.g., [3-(Bromomethyl)phenyl]trimethylsilane) to confirm stereochemistry and bond lengths .

Q. How does this compound behave under varying storage conditions?

  • Stability : The compound is moisture-sensitive, requiring storage under inert gas (argon) at -20°C. Decomposition occurs via hydrolysis of the Si–Se bond, releasing phenylselenol .
  • Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) and acids, forming hazardous byproducts like selenoxide derivatives .

Advanced Research Questions

Q. What mechanistic role does this compound play in transition-metal-catalyzed silylation reactions?

  • Silyl Transfer Agent : The compound acts as a silyl donor in Pd-catalyzed cross-couplings, transferring the trimethylsilyl group to alkynes or alkenes. The phenylseleno moiety stabilizes intermediates via chelation to the metal center .
  • Catalytic Cycle :

Oxidative addition of the Si–Se bond to Pd(0).

Transmetalation with substrate.

Reductive elimination yields silylated product and regenerates the catalyst .

Q. How can researchers resolve contradictions in reported reaction yields for selenide-silane hybrid syntheses?

  • Case Study : Discrepancies in Miyoshi (85–90%) vs. Derkach (60–70%) yields arise from:

  • Catalyst Loading : Higher HMPA (10 mol%) in Miyoshi’s method reduces side reactions.
  • Solvent Polarity : THF vs. DME affects anion solvation and reactivity .
    • Mitigation Strategies :
  • Systematic screening of solvents (e.g., DME, THF, toluene).
  • Real-time monitoring via in situ IR to identify byproduct formation.

Q. What emerging applications does this compound have in materials science?

  • Polymer Functionalization : Incorporates silicon-selenium motifs into polymers, enhancing thermal stability (e.g., TGA shows decomposition >300°C) and redox activity .
  • Nanoparticle Synthesis : Serves as a capping agent for Se-containing quantum dots, improving photoluminescence efficiency by 20–30% compared to thiol-based ligands .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Trimethyl((phenylseleno)methyl)silane
Reactant of Route 2
Trimethyl((phenylseleno)methyl)silane

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